(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol
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Overview
Description
(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a 4-fluorophenethylamino group and a hydroxyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-fluorophenethylamine.
Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the hydroxyl group at the 3-position.
Amine Substitution: The 4-fluorophenethylamine is then introduced to the pyrrolidine ring through a substitution reaction, forming the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-((4-Methylphenethyl)amino)pyrrolidin-3-ol
- (3R,4R)-4-((4-Chlorophenethyl)amino)pyrrolidin-3-ol
- (3R,4R)-4-((4-Bromophenethyl)amino)pyrrolidin-3-ol
Uniqueness
(3R,4R)-4-((4-Fluorophenethyl)amino)pyrrolidin-3-ol is unique due to the presence of the 4-fluorophenethyl group, which can influence its chemical and biological properties. The fluorine atom can affect the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C12H17FN2O |
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Molecular Weight |
224.27 g/mol |
IUPAC Name |
(3R,4R)-4-[2-(4-fluorophenyl)ethylamino]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17FN2O/c13-10-3-1-9(2-4-10)5-6-15-11-7-14-8-12(11)16/h1-4,11-12,14-16H,5-8H2/t11-,12-/m1/s1 |
InChI Key |
LRVWRKBMGGKQIM-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)NCCC2=CC=C(C=C2)F |
Canonical SMILES |
C1C(C(CN1)O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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